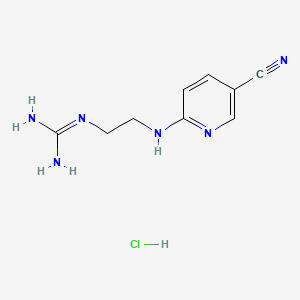
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride is a chemical compound with the molecular formula C9H13ClN6. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group and a cyanopyridine moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride typically involves the reaction of 5-cyanopyridine-2-amine with ethyl isothiocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopyridine moiety to other functional groups.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine oxides.
Reduction: Can produce amines or other reduced derivatives.
Substitution: Results in substituted guanidines or pyridines.
科学的研究の応用
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)thiourea
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)urea
Uniqueness
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride is unique due to its specific combination of the guanidine group and cyanopyridine moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C9H13ClN6 |
|---|---|
分子量 |
240.69 g/mol |
IUPAC名 |
2-[2-[(5-cyanopyridin-2-yl)amino]ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C9H12N6.ClH/c10-5-7-1-2-8(15-6-7)13-3-4-14-9(11)12;/h1-2,6H,3-4H2,(H,13,15)(H4,11,12,14);1H |
InChIキー |
AXSVTLILRCNSCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C#N)NCCN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


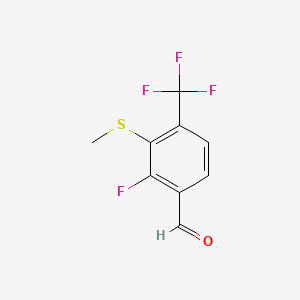
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)


![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
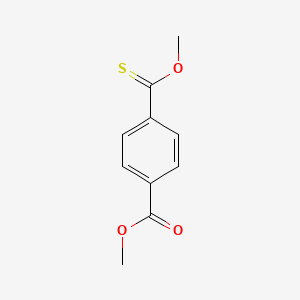
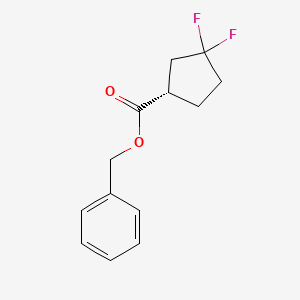

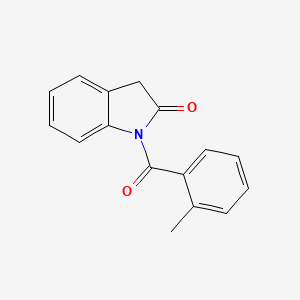



![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)
